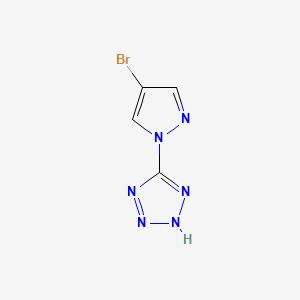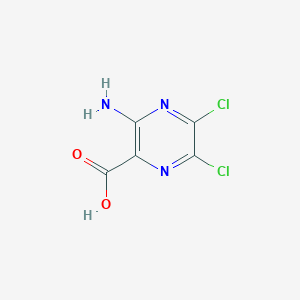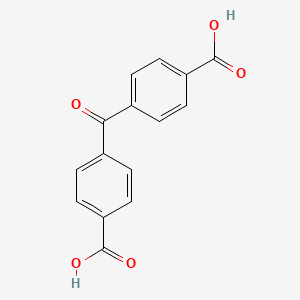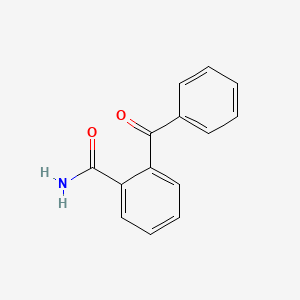
2-Benzoylbenzamide
Overview
Description
2-Benzoylbenzamide is an organic compound with the molecular formula C14H11NO2. It is a derivative of benzamide, where a benzoyl group is attached to the benzamide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzamide derivatives, which include 2-benzoylbenzamide, have been found to exhibit various biological activities . For instance, some benzamide derivatives have shown anticancer activities, suggesting that they may target proteins or enzymes involved in cell proliferation and survival .
Mode of Action
It is known that the structure and substitution pattern of benzamide derivatives can influence their biological activity . For example, the linker group and substitutions at N-1, C-2, C-5, and C-6 positions have been found to contribute to the anticancer activity of certain benzimidazole derivatives
Biochemical Pathways
For instance, benzamide derivatives with anticancer activity may affect pathways related to cell cycle regulation, apoptosis, and DNA repair .
Pharmacokinetics
For instance, this compound has a molecular weight of 225.249 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the biological activities associated with benzamide derivatives, it is possible that this compound could have effects such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Biochemical Analysis
Cellular Effects
It is known that anthranilamide derivatives, which are structurally similar to 2-Benzoylbenzamide, have been used for analgesic, antipyretic, anti-inflammatory, antimicrobial, antiangiogenic, and anticoagulant activity .
Molecular Mechanism
It is known that the benzoin amidation is carried out by electrochemically generated superoxide anion, in the presence of an aliphatic primary or secondary amine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound was obtained via the Schotten-Baumann reaction via the acylation of anthranilamide with benzoyl chloride .
Dosage Effects in Animal Models
Specific studies investigating the dosage effects of this compound in animal models are currently lacking .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well-documented in the literature. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzoylbenzamide can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with benzamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
2-Benzoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Benzylbenzamide: Known for its dual activity as a soluble epoxide hydrolase and peroxisome proliferator-activated receptor modulator.
N-Benzimidazol-2yl benzamide: Acts as an allosteric activator of human glucokinase.
Uniqueness
2-Benzoylbenzamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its benzoyl group provides additional sites for chemical modifications, making it a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
2-benzoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVBZJXNXCEFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324936 | |
| Record name | 2-benzoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-78-9 | |
| Record name | NSC408017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: 2-Benzoylbenzamide derivatives exhibit a fascinating phenomenon called ring-chain tautomerism. What are the main tautomeric forms observed, and which one is predominant?
A1: this compound derivatives exist in equilibrium between two main tautomeric forms: the cyclic hydroxylactam (or aminolactone) and the open-chain acylamide (or iminocarboxylic acid) []. The research suggests that the cyclic tautomer (hydroxylactam or aminolactone) is predominant in most cases. The equilibrium between these forms is influenced by factors like the substituents on the nitrogen atom, solvent, and temperature.
Q2: How does the structure of this compound derivatives influence the tautomeric equilibrium constant (K)?
A2: Studies show that the equilibrium constant (K) for aminolactone–iminocarboxylic acid tautomerization in this compound derivatives is influenced by the electron-donating or electron-withdrawing nature of substituents. This effect follows similar trends observed in the corresponding hydroxylactone–acylcarboxylic acid tautomeric systems []. For example, electron-withdrawing groups on the nitrogen atom tend to stabilize the open-chain tautomer, thus increasing the K value.
Q3: Can you elaborate on the solid-state photoreactivity of N,N-Disubstituted 2-Benzoylbenzamides?
A3: N,N-Disubstituted 2-Benzoylbenzamides have demonstrated the ability to undergo absolute asymmetric phthalide synthesis upon exposure to light in the solid state [, ]. This reaction is believed to proceed through a radical pair intermediate, highlighting the unique photochemical behavior of these compounds.
Q4: What insights do crystallographic studies provide about the structural features of this compound derivatives?
A4: X-ray crystallography studies reveal valuable information about the bond lengths and conformations adopted by this compound derivatives in their solid state []. For instance, analyses of various derivatives, including chlorides, amides, esters, and anhydrides, have unveiled trends in bond distances within the isobenzofuran ring system. These variations in bond lengths correlate with the basicity of the attached groups, offering valuable insights into the electronic distribution within these molecules.
Q5: What analytical techniques are commonly employed to study this compound and its derivatives?
A5: Researchers utilize a combination of techniques to characterize this compound derivatives. These include:
- IR Spectroscopy: To identify functional groups and study tautomeric equilibria [].
- 1H NMR Spectroscopy: To determine the structure and analyze tautomeric ratios [].
- Mass Spectrometry: To study fragmentation patterns and confirm molecular weight [].
- X-ray Crystallography: To determine the solid-state structure and analyze bond lengths [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


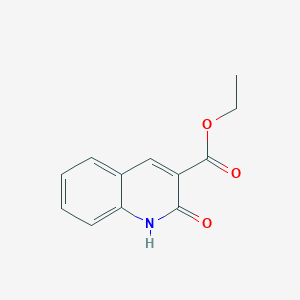
![(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

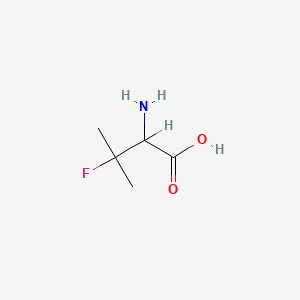
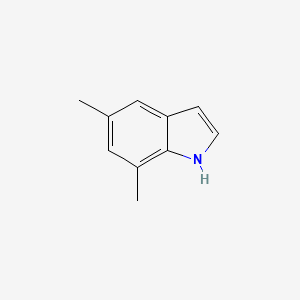
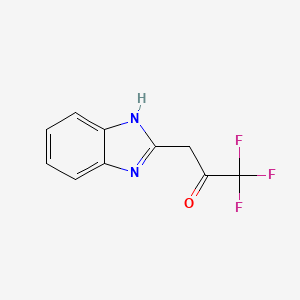
![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)

